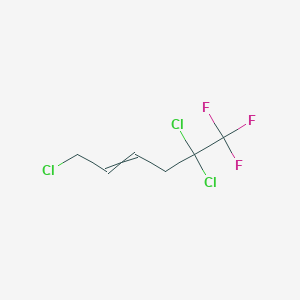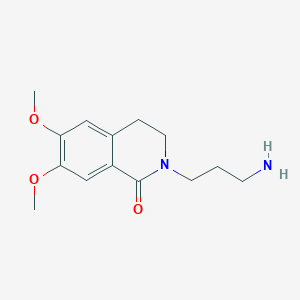![molecular formula C27H34O2Si B14469466 Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane CAS No. 65177-71-1](/img/structure/B14469466.png)
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is an organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core with three methyl groups and a complex propoxy substituent, making it a subject of interest in organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane typically involves the reaction of 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilane→Trimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, often facilitated by fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
科学的研究の応用
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon center can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Trimethyl(propoxy)silane: Similar structure but with a propoxy group instead of the complex triphenyl-propoxy substituent.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group, offering different reactivity.
Uniqueness
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is unique due to its complex substituent structure, which imparts distinct reactivity and stability compared to simpler silane compounds. This makes it particularly valuable in specialized synthetic applications and advanced material production.
特性
CAS番号 |
65177-71-1 |
|---|---|
分子式 |
C27H34O2Si |
分子量 |
418.6 g/mol |
IUPAC名 |
trimethyl-(1,1,2-triphenyl-2-propan-2-yloxypropoxy)silane |
InChI |
InChI=1S/C27H34O2Si/c1-22(2)28-26(3,23-16-10-7-11-17-23)27(29-30(4,5)6,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChIキー |
ZGMSPZSVOGBKQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


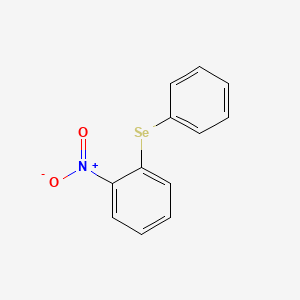
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
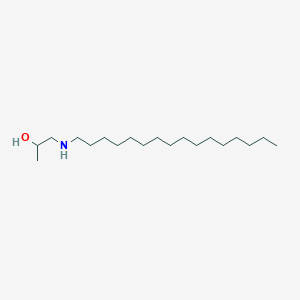

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
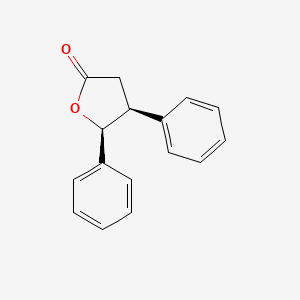
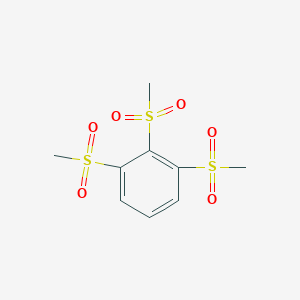

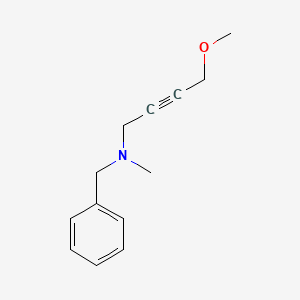
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)


